molecular formula C22H24N2O3 B2670458 4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one CAS No. 899404-67-2

4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one

Cat. No.: B2670458
CAS No.: 899404-67-2
M. Wt: 364.445
InChI Key: OOFDPGVEHYOSBY-UHFFFAOYSA-N
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Description

4-[(4-Ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one is a synthetic hybrid compound designed for advanced chemical and pharmaceutical research. It features a coumarin core, a structure known for diverse biological activities , which is strategically functionalized with a 7-phenyl group and a 4-ethylpiperazine moiety via a methylene linker. This molecular architecture combines the potential pharmacological properties of the coumarin scaffold with the enhanced solubility and bioavailability often imparted by the piperazine group . The presence of the ethyl substituent on the piperazine ring can fine-tune the molecule's lipophilicity and overall pharmacokinetic profile. Researchers can investigate this compound as a key intermediate in the synthesis of novel therapeutic agents or as a lead compound in structure-activity relationship (SAR) studies targeting a range of biological pathways. Its structural features make it a candidate for research in areas including medicinal chemistry and chemical biology. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. It is provided For Research Use Only (RUO) and is not for human or animal consumption.

Properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-2-23-8-10-24(11-9-23)15-17-12-22(26)27-21-14-18(20(25)13-19(17)21)16-6-4-3-5-7-16/h3-7,12-14,25H,2,8-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFDPGVEHYOSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one typically involves the reaction of 4-ethylpiperazine with benzyl bromide, followed by hydrogenation. This reaction is usually carried out in an anhydrous solvent such as methanol, chloroform, or ether, using appropriate catalysts and conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the chromen-2-one core.

    Substitution: The piperazine ring and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the piperazine ring.

Scientific Research Applications

Molecular Structure and Characteristics

  • Molecular Formula : C22H26N2O3
  • Molecular Weight : 364.4 g/mol
  • IUPAC Name : 4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one
  • PubChem CID : 1960662 .

Structural Representation

The structural representation of the compound highlights the presence of the piperazine moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that derivatives of coumarins, including this compound, exhibit significant anticancer properties.

Case Studies and Findings:

  • Inhibition of Cancer Cell Proliferation :
    • The compound has been evaluated against multiple cancer cell lines, including MCF-7 (breast cancer), SK-LU-1 (lung cancer), and HepG2 (liver cancer). Results indicated that it possesses cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents .
  • Mechanism of Action :
    • The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression. Studies have shown that it can significantly reduce the expression of proteins involved in cell proliferation pathways .

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

The compound has been identified as a potential inhibitor of VEGFR-2, a key player in angiogenesis associated with tumor growth.

Relevant Findings:

  • VEGFR-2 Inhibition :
    • In vitro studies revealed that this compound significantly reduced VEGFR-2 activity in MCF-7 cells, demonstrating its potential as an antiangiogenic agent .

Antimicrobial Properties

Research indicates that coumarin derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.

Case Study:

  • Antibacterial Activity :
    • The compound was tested against various bacterial strains, showing promising results with significant inhibition zones compared to control groups .

Neuroprotective Effects

Emerging evidence suggests that compounds related to this class may offer neuroprotective benefits.

Findings:

  • Neuroprotection in In Vitro Models :
    • Studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage, implicating its potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. Compounds with similar structures, such as abemaciclib, are known to inhibit cyclin-dependent kinases 4 and 6, which play a crucial role in cell cycle regulation. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s catalytic activity . This inhibition halts the cell cycle at the G1 phase, preventing cells from entering the S phase and replicating their DNA .

Comparison with Similar Compounds

Similar Compounds

    Abemaciclib: A potent inhibitor of cyclin-dependent kinases 4 and 6, used in cancer treatment.

    AEE788: A 6-{4-[(4-ethylpiperazin-1-yl)methyl]phenyl}-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, known for its anticancer and antiangiogenic activity.

    4-[(4-ethylpiperazin-1-yl)methyl]benzylamine: An organic compound with potential biological activity.

Uniqueness

4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Biological Activity

The compound 4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one is a synthetic derivative of chromenone, notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N2O3C_{21}H_{26}N_{2}O_{3}, with a molecular weight of approximately 364.4 g/mol . The structure features a chromenone backbone substituted with an ethylpiperazine moiety and a phenyl group, which may contribute to its pharmacological properties.

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Anti-inflammatory Effects : Substituents on the chromenone structure can enhance anti-inflammatory properties by modulating inflammatory pathways.
  • Neuroprotective Properties : Some derivatives have shown potential in reducing neuroinflammation, which is crucial for conditions like Alzheimer's disease .

Pharmacological Effects

  • Anti-inflammatory Activity : The compound's structure suggests it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Neuroprotective Effects : Similar compounds have been reported to inhibit acetylcholinesterase, suggesting potential benefits in neurodegenerative diseases by enhancing cholinergic transmission .
  • Antioxidant Activity : The presence of hydroxyl groups in the chromenone structure may confer antioxidant properties, scavenging free radicals and reducing oxidative stress.

Data Table of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX and LOX
NeuroprotectiveReduced neuroinflammation
AntioxidantScavenging free radicals

Study 1: Anti-inflammatory Effects

A study conducted on derivatives of chromenone demonstrated that modifications at the phenyl position significantly enhanced anti-inflammatory activity in vitro. The compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages, showing a marked reduction in pro-inflammatory cytokines .

Study 2: Neuroprotective Potential

In another investigation, the neuroprotective effects of similar piperazine derivatives were evaluated using a mouse model of Alzheimer's disease. The results indicated that these compounds could significantly reduce amyloid plaque formation and improve cognitive function, likely through acetylcholinesterase inhibition .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one, and how can reaction conditions be optimized for yield improvement?

  • Methodology : The compound can be synthesized via Mannich reactions or nucleophilic substitution. For example, analogs with similar piperazine substitutions (e.g., AEE788, an EGFR inhibitor) are synthesized by refluxing intermediates like 4-chloro-6-hydroxy-7-phenylcoumarin with 4-ethylpiperazine in ethanol under basic conditions (e.g., K₂CO₃) . Yield optimization involves adjusting stoichiometry, reaction time (typically 12–24 hours), and purification via column chromatography or recrystallization .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential for characterization?

  • Methodology : Use single-crystal X-ray diffraction (validated via SHELX software ) to confirm the piperazine-methyl linkage and chromenone core. Complement with ¹H/¹³C NMR for functional group analysis (e.g., hydroxyl at δ 10–12 ppm, aromatic protons at δ 6.5–8.0 ppm) and LC-MS for molecular ion confirmation. FT-IR can verify hydrogen bonding (e.g., O–H stretch at ~3200 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity, particularly in oncology research?

  • Methodology : Use EGFR kinase inhibition assays (IC₅₀ determination via fluorescence polarization) given its structural similarity to EGFR inhibitors like AEE788 . Pair with cytotoxicity assays (MTT or SRB) in glioblastoma cell lines (e.g., U87MG) to assess blood-brain barrier (BBB) penetration potential .

Advanced Research Questions

Q. How do structural modifications (e.g., piperazine substitution) influence BBB permeability, and what computational models predict this property?

  • Methodology : Compare logBB values (brain-to-plasma ratio) of analogs using in silico tools like MOE or Schrödinger. For example, AZD3759 (a BBB-penetrant EGFR inhibitor) shares a similar piperazine-methyl group, suggesting that lipophilicity (cLogP ~3.5) and polar surface area (<90 Ų) are critical . Validate predictions via in situ rodent brain perfusion models .

Q. What challenges arise in resolving crystallographic disorder in this compound, and how are they addressed during refinement?

  • Methodology : Disorder in the ethylpiperazine moiety can occur due to rotational flexibility. Use SHELXL restraints (e.g., DFIX, SIMU) to model overlapping electron density. High-resolution data (≤0.8 Å) and anisotropic displacement parameter (ADP) analysis improve accuracy .

Q. How should contradictory bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be analyzed?

  • Methodology : Investigate metabolic stability via hepatic microsome assays (e.g., human CYP3A4/5 metabolism). If rapid clearance is observed, modify the chromenone core (e.g., fluorination at C-6) to enhance metabolic resistance. Cross-validate with pharmacokinetic studies in murine models .

Q. What strategies are effective in elucidating the compound’s binding mode with EGFR when crystallographic data is unavailable?

  • Methodology : Perform molecular docking (AutoDock Vina or Glide) using EGFR’s ATP-binding domain (PDB: 1M17). Validate poses via molecular dynamics simulations (GROMACS) to assess hydrogen bonding with Met793 and hydrophobic interactions with Leu718 .

Methodological Notes

  • Crystallography : Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .
  • BBB Studies : Use cassette dosing in rodents to compare brain-plasma ratios with reference compounds (e.g., erlotinib) .
  • Data Contradictions : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solubility, protein binding) affecting efficacy .

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